1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate
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Overview
Description
1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate is a chemical compound with the molecular formula C12H17NO6 and a molecular weight of 271.26 g/mol This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate typically involves the coupling of pyrrolidine-2,5-dione derivatives with heptanedioic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pH levels.
Chemical Reactions Analysis
1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release . This inhibition can lead to anticonvulsant and analgesic effects, making it a potential candidate for further drug development.
Comparison with Similar Compounds
1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate can be compared with other pyrrolidine-2,5-dione derivatives, such as:
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
These compounds share similar structural features but differ in their side chains, which can influence their reactivity and biological activity. The unique aspect of this compound lies in its heptanedioate moiety, which may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl heptanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-18-11(16)5-3-2-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDEDKOCNQELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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